Farnesyl Alcohol Azide
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Overview
Description
Farnesyl alcohol azide is a synthetic compound that acts as a replacement for endogenously-produced farnesyl alcohol. It is used in various biological processes, particularly in the study of protein farnesylation.
Mechanism of Action
Target of Action
Farnesyl Alcohol Azide primarily targets proteins in cells or animals . It acts as a replacement for endogenously-produced farnesyl alcohol and becomes attached to these proteins through normal biological processes .
Mode of Action
This compound interacts with its protein targets by becoming attached to them . This attachment is facilitated by the terminal azide group of the compound, which can be used in simple chemical linking reactions, known as ‘click chemistry’, to readily tag farnesylated proteins for subsequent analysis .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the process of protein farnesylation . This is a posttranslational modification involving the covalent attachment of a 15-carbon farnesyl isoprenoid through a thioether bond to a cysteine residue near the C terminus of proteins in a conserved farnesylation motif .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolic incorporation into proteins via a synthetic azido-farnesyl analog and chemoselective derivatization of azido-farnesyl-modified proteins . This process is facilitated by an elegant version of the Staudinger reaction, using a biotinylated phosphine capture reagent .
Result of Action
The result of this compound’s action is the tagging of farnesylated proteins for subsequent analysis . This allows for the global profiling of farnesylated proteins by enriching farnesylated proteins and reducing the complexity of the farnesylation subproteome .
Action Environment
The action of this compound is influenced by the biological environment within cells or animals . The compound’s action, efficacy, and stability are all dependent on the normal biological processes within these environments .
Biochemical Analysis
Cellular Effects
The effects of Farnesyl Alcohol Azide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesyl alcohol azide can be synthesized through the metabolic incorporation of a synthetic azido-farnesyl analog. This involves the chemoselective derivatization of azido-farnesyl-modified proteins using a biotinylated phosphine capture reagent. This method is part of a tagging-via-substrate technology for the detection and proteomic analysis of farnesylated proteins .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the synthesis of azido-farnesyl analogs followed by their incorporation into biological systems. The process typically requires controlled reaction conditions to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Farnesyl alcohol azide primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions:
Reagents: Copper (I) catalysts, alkyne-functionalized molecules.
Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions.
Major Products: The major products of these reactions are triazole-linked conjugates, which are used for tagging and analyzing farnesylated proteins .
Scientific Research Applications
Farnesyl alcohol azide has several applications in scientific research:
Comparison with Similar Compounds
Geranylgeranyl alcohol azide: Another isoprenoid analog used in similar click chemistry applications.
Azido-farnesyl diphosphate: Used for studying protein prenylation and related processes.
Uniqueness: Farnesyl alcohol azide is unique due to its specific application in tagging and analyzing farnesylated proteins. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in proteomics and other research fields .
Properties
IUPAC Name |
[(3E,7E,11E)-13-hydroxy-3,7,11-trimethyltrideca-3,7,11-trienyl]imino-iminoazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGRTWLGJGRRB-MWSMLYQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CCN=[N+]=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N3O+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.